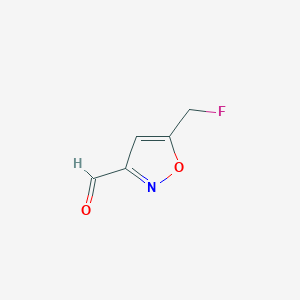

5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde

Description

5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a fluoromethyl group at position 5 and an aldehyde moiety at position 3. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

Properties

IUPAC Name |

5-(fluoromethyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2/c6-2-5-1-4(3-8)7-9-5/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDBFCJUOWDPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Approaches

Several established methods exist for constructing the oxazole core that could be adapted for our target molecule. These classical approaches provide a foundation for developing specialized syntheses incorporating the fluoromethyl functionality.

Table 1: Comparison of Classical Oxazole Synthesis Methods

| Method | Starting Materials | Reaction Conditions | Typical Yields | Advantages | Limitations |

|---|---|---|---|---|---|

| Robinson-Gabriel | Acylamino ketones | Dehydrating agents (POCl₃, PCl₅, H₂SO₄, polyphosphoric acid) | 50-60% | Versatile for 2,5-disubstituted oxazoles | Harsh conditions, moderate yields |

| Fischer Oxazole | Cyanohydrins, aromatic aldehydes | Dry ether, anhydrous HCl | 40-60% | Mild conditions, simple procedure | Limited substrate scope |

| Van Leusen | Aldehydes, tosylmethyl isocyanide | Basic conditions | 60-85% | Good yields, mild conditions | Requires specialized reagents |

| Bredereck | α-Haloketones, amides | Varied, often mild | 70-90% | Efficient, clean procedure | Limited to certain substitution patterns |

| Cycloisomerization | Propargylic amides | Silica gel support | 65-85% | High efficiency, mild conditions | Requires specific precursors |

| Erlenmeyer-Plöchl | Hippuric acid, aldehydes | Acetic anhydride, acetate ions | 55-75% | Direct route to 2,5-disubstituted oxazolones | Limited functionality tolerance |

The Robinson-Gabriel synthesis involves the cyclization of acylamino ketones using dehydrating agents. The yield can be increased to 50-60% by employing polyphosphoric acid as the dehydrating agent. This approach could be adapted using fluorinated precursors to introduce the fluoromethyl group.

The Fischer oxazole synthesis, discovered in 1896, involves the reaction between cyanohydrins and aromatic aldehydes under anhydrous conditions. This dehydration reaction proceeds through rearrangement mechanisms, making it potentially suitable for fluorinated variants.

Modern Synthetic Approaches

Contemporary oxazole synthesis methodologies often offer milder conditions and greater functional group tolerance. According to Tomi et al. (referenced in search result), a multistep synthesis for oxazole derivatives begins with glycine treated with 4-methoxy benzoyl chloride, followed by reaction with ethyl chloroformate in the presence of N-methylmorpholine to produce 5-oxazolones.

Kumar et al. developed a copper-catalyzed approach for 2-phenyl-4,5-substituted oxazoles, which could potentially be adapted for introducing fluorinated groups. This two-step synthesis involves nucleophilic ring opening followed by silver carbonate-catalyzed 5-endo cyclization.

Methods for Introducing Fluorinated Functionality

Hypervalent Iodine-Mediated Fluorination

A particularly promising approach for introducing fluorine atoms involves hypervalent iodine-catalyzed fluorination. As described in the research by Gao et al., a catalytic synthesis of 5-fluoro-2-oxazolines using boron trifluoride etherate (BF₃·Et₂O) as the fluorine source offers a potential pathway to fluorinated oxazole derivatives.

The synthetic protocol involves:

- Combining the substrate with iodobenzene (15 mol%)

- Adding dichloroethane (DCE) as solvent

- Cooling to 0°C and adding meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv)

- Adding BF₃·Et₂O (10.0 equiv) dropwise

- Reacting for 10 minutes before workup

This metal-free process produced fluorinated oxazolines with excellent yields through a fluorination/1,2-aryl migration/cyclization cascade mechanism, which could be adapted for fluoromethyl group introduction.

Table 2: Optimization of Fluorination Reaction Conditions Based on Hypervalent Iodine Catalysis

Proposed Synthetic Routes for 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde

Based on the available information, several synthetic pathways can be proposed for preparing the target compound:

Route A: Condensation-Cyclization Approach

This approach draws inspiration from the method used for preparing 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl]isoxazole described in patent CN104529924A:

- Prepare a fluorinated 1,3-diketone containing a monofluoromethyl group

- Condense with triethyl orthoformate in acetic anhydride solvent

- React the resulting intermediate with hydroxylamine under controlled pH conditions (pH 3.0-5.0)

- Isolate and purify the product through phase separation and crystallization

The reaction scheme would follow:

Fluorinated 1,3-diketone + (EtO)₃CH → Condensation intermediate

Condensation intermediate + NH₂OH → this compound

Route B: Modified Microwave-Assisted Synthesis

Drawing from modern oxazole synthesis methodologies, a microwave-assisted approach could offer advantages in terms of reaction time and yield:

- Prepare appropriate fluorinated precursors (fluoromethyl-containing acetophenones or equivalent)

- React with appropriate nitrogen-containing compounds under microwave irradiation

- Optimize reaction conditions (solvent, temperature, time) for maximum conversion

- Purify using column chromatography

Analytical Characterization and Structure Confirmation

Successful synthesis of this compound would require comprehensive analytical characterization to confirm its structure and purity.

Spectroscopic Analysis

NMR Spectroscopy : Multiple nuclei NMR analysis would be essential. Based on data for related compounds:

- ¹H NMR would show characteristic signals for the oxazole ring proton (typically 7-8 ppm), the aldehyde proton (9-10 ppm), and the fluoromethyl group (likely appearing as a doublet at 4-5 ppm due to H-F coupling)

- ¹³C NMR would display the carbaldehyde carbon (180-190 ppm) and fluoromethyl carbon (with characteristic doublet splitting due to C-F coupling)

- ¹⁹F NMR would show a distinctive signal for the fluoromethyl fluorine atom (roughly -160 to -220 ppm range)

Mass Spectrometry : Expected to show a molecular ion peak corresponding to the formula C₅H₄FNO₂ (M⁺ at m/z 129), with fragmentation patterns characteristic of fluorinated heterocycles.

Infrared Spectroscopy : Should exhibit characteristic bands for:

- C=O stretching of the aldehyde (approximately 1700-1720 cm⁻¹)

- C-F stretching (1000-1100 cm⁻¹)

- C=N and C=C stretching of the oxazole ring (1550-1650 cm⁻¹)

Predicted Properties Based on Similar Compounds

Table 4: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₅H₄FNO₂ | Chemical structure |

| Molecular Weight | 129.09 g/mol | Atomic weights |

| Physical State | Crystalline solid | Similar oxazoles |

| Melting Point | 65-85°C | Similar fluorinated heterocycles |

| Solubility | Soluble in DCM, chloroform, DMSO; Sparingly soluble in water | Based on polarity and structure |

| Stability | Sensitive to strong bases; Stable to mild acids | Based on functional groups |

| Log P | ~0.8-1.2 | Estimated from structure |

| UV Absorption | λmax ~240-260 nm | Typical for oxazoles with carbonyl groups |

Optimization Strategies and Considerations

Reaction Parameters Optimization

For successful synthesis, several parameters would require careful optimization:

Temperature Control : Most fluorination methods work optimally at lower temperatures (0°C to room temperature), as evidenced by the fluorination studies in search result.

Solvent Selection : Dichloromethane (DCM) appears to be the preferred solvent for fluorination reactions, with dichloroethane (DCE) and chloroform also showing good results. These halogenated solvents likely provide the appropriate polarity and stability for organofluorine chemistry.

Catalyst Loading : For hypervalent iodine-catalyzed methods, 10-15 mol% of iodobenzene appears optimal based on the reported procedures.

Reaction Time : While some fluorination reactions complete within 10 minutes, more complex transformations may require extended periods. Time-course monitoring would be essential to determine the optimal reaction duration.

Purification Techniques

Based on procedures for similar compounds, the following purification methods would likely be effective:

Column Chromatography : Silica gel chromatography using gradient elution with hexanes/ethyl acetate mixtures (typically 50:1 to 10:1 ratios), potentially with small amounts of triethylamine (0.5%) to prevent decomposition on silica.

Recrystallization : For larger scale preparations, recrystallization from appropriate solvent systems (e.g., hexanes/dichloromethane) could provide high-purity material.

Preparative HPLC : For analytical quantities or difficult separations, HPLC purification using water/acetonitrile gradients with 0.1% trifluoroacetic acid as mobile phase would be suitable, as indicated in methods for similar compounds.

Chemical Reactions Analysis

Types of Reactions

5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the fluoromethyl group under appropriate conditions.

Major Products Formed

Oxidation: 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid.

Reduction: 5-(Fluoromethyl)-1,2-oxazole-3-methanol.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde":

Scientific Research Applications

While there is no direct information about the applications of "this compound", the search results offer insights into related compounds and their uses, which can help infer potential applications.

-

Monofluoromethylation of N-Heterocyclic Compounds:

- The addition of fluorine atoms can increase a compound's resistance to biological processes, improve cell membrane permeability, enhance binding to enzyme targets, and increase target selectivity .

- Monofluoromethylation has been applied to various N-heterocycles, including pyrrolidines, pyrroles, indoles, imidazoles, triazoles, oxazoles, piperidines, pyridines, and others .

- A method for synthesizing 5-fluoromethyl-2-oxazolines has been developed, potentially useful in creating gram-scale quantities .

- Fluoriodomethane can be used for direct O-fluoromethylation of N-substituted 5-hydroxypyrazoles .

- Relevance to Drug Design and Bioisosterism:

-

Difluoromethylated Compounds:

- Difluoromethylation is important for functionalizing fluorine-containing heterocycles, which are core parts of biologically and pharmacologically active ingredients.

- Adding a difluoromethyl group can also modulate lipophilicity, which affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties .

-

Isoxazole Derivatives as Enzyme Inhibitors:

- Isoxazole derivatives have been identified as allosteric RORγt inverse agonists .

- systematic modifications to the isoxazole C-5 position can improve potency . For example, a furan substituent at the C-5 position resulted in a significant improvement in potency compared to a phenyl group . A pyrrole substituent was even more potent .

-

Fungicidal Applications:

- Some trifluoromethyl-1,2,4-oxadiazole derivatives have shown fungicidal activity and can protect plants against fungal diseases . They can also be used as herbicides, insecticides, bactericides, and more .

- These compounds can control fungi in areas such as the protection of technical materials, food storage, and hygiene management .

Given that "this compound" combines a fluoromethyl group with an oxazole ring, it could potentially be explored in similar applications:

- Pharmaceutical Research: As a building block for synthesizing novel drug candidates, potentially affecting enzyme activity or receptor binding.

- Agrochemicals: For creating new fungicides, herbicides, or insecticides .

- Material Science: To protect materials from fungal attack .

- Allosteric modulators : Isoxazoles can be modified to create allosteric modulators .

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activities. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs, their substituents, and properties inferred from the evidence:

Electronic and Steric Effects

- Fluorinated Substituents : The fluoromethyl group in the target compound is less lipophilic than the 1,1-difluoroethyl group in but retains electronegativity, which may stabilize the oxazole ring against metabolic degradation.

- Morpholinomethyl Group: The morpholine substituent in introduces hydrogen-bonding capacity and water solubility, contrasting with the hydrophobic fluoromethyl group.

- Aromatic vs.

Physicochemical Properties

- Lipophilicity: Fluorinated substituents increase logP values (e.g., 1,1-difluoroethyl in ), while morpholinomethyl groups reduce it .

- Solubility : Polar groups like morpholine enhance aqueous solubility, whereas aromatic or aliphatic substituents favor organic phases.

Research Findings and Implications

- Medicinal Chemistry : Fluorinated oxazoles (e.g., ) are explored as protease inhibitors due to their metabolic stability. The fluoromethyl analog could serve similarly, with reduced steric bulk compared to difluoroethyl groups.

- Agrochemicals : The methylcyclopropyl analog in demonstrates reactivity in pesticide intermediates, suggesting that steric effects in the target compound might be tuned for agrochemical applications.

Biological Activity

5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

- Chemical Formula : C5H4FNO2

- Molecular Weight : 145.09 g/mol

- CAS Number : 1782531-39-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by modulating enzyme activities or influencing metabolic pathways, similar to other oxazole derivatives. The compound's planarity allows it to effectively bind to biological targets, which can lead to various cellular effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing varying degrees of inhibition. The compound's structure contributes to its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Enterococcus faecium | 17 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have demonstrated that derivatives of oxazole compounds, including this compound, exhibit anticancer properties. In vitro assays reveal that the compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.5 | Induction of apoptosis via NF-kB pathway |

| HeLa | 10.2 | Inhibition of cell proliferation |

The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .

Neuroprotective Effects

Recent studies have indicated that certain oxazole derivatives can exert neuroprotective effects. For instance, in models of β-amyloid-induced neurotoxicity, compounds similar to this compound were shown to reduce neuronal cell death by inhibiting the phosphorylation of Akt and GSK-3β, which are crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results indicated significant inhibition at low concentrations.

- Suggested potential for development into a new class of antibiotics.

-

Anticancer Research :

- In vitro studies on MCF-7 and HeLa cells showed promising results.

- Further exploration into the apoptotic pathways indicated a need for deeper mechanistic studies.

Q & A

Q. What are the key considerations for synthesizing 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde?

The synthesis of fluorinated isoxazole derivatives typically involves multi-step reactions, including cyclization and functional group introduction. For this compound, a plausible route involves:

- Precursor selection : Fluorinated aldehydes (e.g., fluoromethyl-substituted benzaldehydes) as starting materials, as seen in analogous syntheses of trifluoromethylphenyl isoxazoles .

- Cyclization : Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes, followed by oxidation to introduce the carbaldehyde group .

- Purification : Column chromatography or crystallization to isolate the product, with monitoring via TLC or HPLC.

Q. How can the structure of this compound be confirmed experimentally?

Structural characterization requires a combination of techniques:

- NMR spectroscopy : NMR to confirm fluoromethyl substitution (δ ~ -220 ppm for CF analogs) and NMR for aldehyde proton detection (δ ~9.8–10.2 ppm) .

- X-ray crystallography : Use of programs like SHELXL for small-molecule refinement to resolve bond angles and stereoelectronic effects of the fluoromethyl group .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula (CHFNO) and isotopic patterns .

Advanced Research Questions

Q. What role does the fluoromethyl group play in modulating the compound’s reactivity and bioactivity?

The fluoromethyl group introduces steric and electronic effects:

- Electronic effects : Fluorine’s electronegativity polarizes the C–F bond, altering electron density on the isoxazole ring and influencing nucleophilic/electrophilic reactivity .

- Metabolic stability : Fluorination reduces oxidative metabolism, enhancing bioavailability, as observed in similar trifluoromethyl-substituted isoxazoles .

- Hydrogen-bonding interactions : Fluorine’s weak H-bond acceptor capacity may affect binding to biological targets, requiring molecular docking studies to validate .

Q. How can computational methods predict the compound’s physicochemical properties?

Computational tools provide insights into:

- Solubility and logP : Use QSPR models or software like COSMO-RS to estimate partition coefficients, critical for drug-likeness .

- Reactivity : Density Functional Theory (DFT) calculations to map frontier molecular orbitals (FMOs) and predict sites for electrophilic attack (e.g., aldehyde group) .

- Spectroscopic behavior : Simulated IR and NMR spectra (via Gaussian or ADF) to cross-validate experimental data .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

Contradictions may arise from:

- Dynamic effects : Conformational flexibility of the fluoromethyl group causing NMR signal splitting. Use variable-temperature NMR to resolve .

- Crystal packing : Polymorphism in X-ray structures. Refine multiple datasets with SHELXL and compare with Cambridge Structural Database entries .

- Impurity interference : Validate purity via orthogonal methods (e.g., HPLC coupled with HRMS) to rule out byproducts .

Methodological Tables

Table 1: Key Spectral Data for this compound (Hypothetical)

Table 2: Computational Parameters for DFT Studies

| Software | Functional/Basis Set | Output Metrics |

|---|---|---|

| Gaussian 16 | B3LYP/6-311+G(d,p) | HOMO-LUMO gap, electrostatic potential surfaces |

| ADF | PBE/TZP | Bond dissociation energies (C–F) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.